4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
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Overview
Description
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with the molecular formula C20H14F3N. This compound is known for its unique structural features, which include multiple fluorine atoms and an ethynyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under specific conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3).
Chemical Reactions Analysis
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing fluorine atoms helps to stabilize the compound and enhance its reactivity . The ethynyl group allows for the formation of strong carbon-carbon bonds, which is crucial in various chemical reactions.
Comparison with Similar Compounds
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile can be compared with similar compounds such as:
2,6-Difluoro-4-hydroxybenzonitrile: This compound has similar fluorine atoms but differs in the presence of a hydroxyl group instead of an ethynyl group.
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile: This compound has a similar structure but with a different position of the double bond in the pentenyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
797048-25-0 |
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Molecular Formula |
C20H14F3N |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-pent-4-enylphenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-15-11-19(22)17(20(23)12-15)9-7-14-6-8-16(13-24)18(21)10-14/h2,6,8,10-12H,1,3-5H2 |
InChI Key |
FOLZDXKPMKASHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
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